2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide
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Overview
Description
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide typically involves the cyclization of hydrazine derivatives with acrylonitrile, followed by oxidation and subsequent functional group modifications . The reaction conditions often include the use of aliphatic alcohols and alkali metal alkoxides at temperatures ranging from 25°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or potassium ferricyanide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, potassium ferricyanide, copper chloride in the presence of oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, adds to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide |
InChI |
InChI=1S/C10H16N4O/c1-2-14(8-3-4-8)10(15)7-13-6-5-9(11)12-13/h5-6,8H,2-4,7H2,1H3,(H2,11,12) |
InChI Key |
GDEVDFNRVLIEGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)C(=O)CN2C=CC(=N2)N |
Origin of Product |
United States |
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